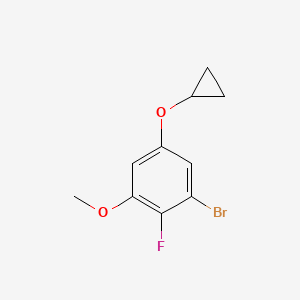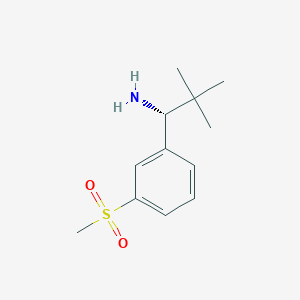
(1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its enantiomeric purity and is often used in the synthesis of drug-like molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The process involves the application of immobilized whole-cell biocatalysts with ®-transaminase activity, resulting in high enantiomeric excess and conversion rates .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic approaches, utilizing large-scale bioreactors and optimized reaction conditions to ensure high yield and purity. The use of sustainable solvents and purification methods, such as column chromatography, further enhances the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL: The enantiomer of the compound, with different biological activities and properties.
1-Phenylpropan-2-amines: A class of compounds with similar structural features and applications in pharmaceuticals and organic synthesis.
Uniqueness
®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is unique due to its high enantiomeric purity and specific structural features, which make it a valuable chiral building block in the synthesis of drug-like molecules. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its significance in scientific research and industrial processes.
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
(1R)-2,2-dimethyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)11(13)9-6-5-7-10(8-9)16(4,14)15/h5-8,11H,13H2,1-4H3/t11-/m0/s1 |
InChI Key |
RKWVBMQNSWISJX-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)
![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)
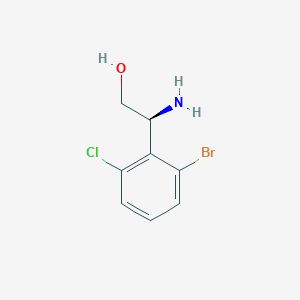
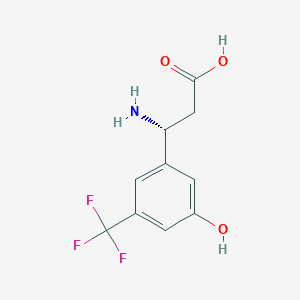

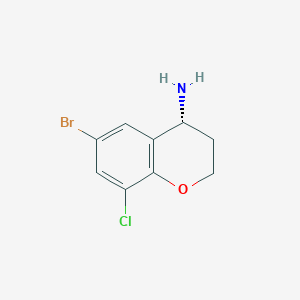
![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)

